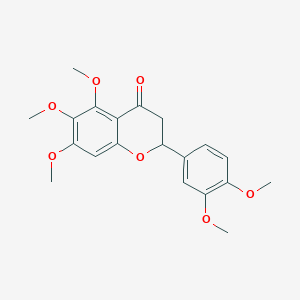

3',4',5,6,7-Pentamethoxyflavanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O7 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H22O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-8,10,14H,9H2,1-5H3 |

InChI Key |

HFKPIRGXRKMHJS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Pentamethoxyflavanones

Identification of Plant Sources and Phytochemical Diversity

The quest to identify natural sources of 3',4',5,6,7-Pentamethoxyflavanone and other related PMFs has led researchers to explore a diverse range of plant species. The distribution of these compounds is not uniform across the plant kingdom, with particular families and genera showing a higher abundance.

Distribution in Rutaceae Species and Other Botanical Families

The Rutaceae family, commonly known as the rue or citrus family, is a significant and well-documented source of polymethoxyflavones. wikipedia.org This family comprises a wide variety of plants, from herbs to large trees, many of which are aromatic due to the presence of oil glands in their leaves. wikipedia.org The genus Citrus is the most economically important within this family, including familiar fruits like oranges, lemons, and grapefruits. wikipedia.org

Research has shown that PMFs are almost exclusively found in the peels of citrus fruits. nih.gov Various species within the Citrus genus have been identified as sources of pentamethoxyflavanones. For instance, 5,6,7,3',4'-Pentamethoxyflavanone has been isolated from the peel of Citrus reticulata 'Chachi'. chemfaces.com Another related compound, 3',4',5',5,7-pentamethoxyflavone (B192069), has been extracted from plants within the Rutaceae family. medchemexpress.com

Beyond the Rutaceae family, other botanical families have also been found to contain pentamethoxyflavanones. For example, 3',4',5',5,7-Pentamethoxyflavone has been reported in Ficus formosana and Cedrela species. nih.gov Additionally, 5-Hydroxy-3,6,7,3',4'-pentamethoxyflavone has been isolated from Kuhnia eupatorioides L. var. pyramidalis. acs.org The compound 5-hydroxy-6,7,8,3',4'-pentamethoxyflavanone has been identified in Mentha dumetorum. researchgate.net This demonstrates that while the Rutaceae family is a primary source, the distribution of these compounds extends to other plant families as well.

Occurrence in Citrus Peels and Related Extracts

Citrus peels are a particularly rich source of a diverse array of polymethoxyflavones. nih.gov The peels of various citrus species, which are often byproducts of the juice industry, have been found to contain significant quantities of these compounds. For example, the peel of Citrus reticulata 'Chachi' has yielded several PMFs, including 5,6,7,3',4'-Pentamethoxyflavanone. chemfaces.com

The extraction from citrus peels often involves the use of various solvents to isolate the PMF-rich fractions. These extracts are complex mixtures containing a variety of flavonoids and other phytochemicals. The concentration and composition of PMFs can vary depending on the citrus species, variety, and the extraction methods employed. The unique presence of PMFs in citrus peels makes them a valuable resource for obtaining these compounds for further research. nih.gov

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation and purification of this compound and its isomers from complex plant extracts require sophisticated separation techniques. The structural similarity of different PMFs presents a significant challenge, necessitating the use of high-resolution chromatographic methods.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for the isolation of pure compounds from complex mixtures. rjptonline.org This method utilizes a high-pressure system to pump a solvent mixture through a column packed with a solid adsorbent material, separating the components of the mixture based on their differential interactions with the stationary and mobile phases.

In the context of isolating pentamethoxyflavanones, prep-HPLC is often used as a final purification step after initial fractionation by other chromatographic methods. acs.orgnih.gov For instance, fractions obtained from flash chromatography of an orange peel extract were further purified using prep-HPLC to yield pure nobiletin (B1679382) and 5,6,7,4'-tetramethoxyflavone. acs.org The selection of the appropriate column (e.g., C18 reversed-phase) and mobile phase gradient is crucial for achieving high-resolution separation of structurally similar PMFs. rjptonline.orgnih.gov The purity of the isolated compounds is typically assessed by analytical HPLC. nih.gov

Column Chromatography and Solid-Phase Extraction Applications

Column chromatography is a fundamental and widely used technique for the separation of compounds from plant extracts. up.ac.zaphcogj.com In this method, the extract is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel, and a solvent or a mixture of solvents is passed through the column to elute the compounds at different rates. up.ac.zamdpi.com The polarity of the solvents is often gradually increased to facilitate the separation of compounds with varying polarities. up.ac.zaphcogj.com Flash chromatography, a modification of column chromatography that uses moderate pressure to accelerate the solvent flow, has also been successfully employed for the rapid separation of PMFs from citrus peel extracts. acs.orgresearchgate.net

Solid-phase extraction (SPE) is another valuable technique for the sample preparation and fractionation of plant extracts. nih.govsigmaaldrich.com SPE utilizes a solid sorbent packed in a cartridge or disk to selectively adsorb and elute analytes from a liquid sample. sigmaaldrich.com This method can be used to concentrate target compounds and remove interfering substances from the extract before further chromatographic analysis. nih.gov For example, SPE with C18 cartridges has been used for the efficient extraction of 3',4',5',5,7-pentamethoxyflavone from plasma samples. nih.gov More recently, matrix solid-phase dispersion (MSPD) has been developed as an efficient method for the selective extraction of polymethoxylated flavones from citrus peels. nih.gov

The isolation and purification of this compound and other PMFs often involve a combination of these chromatographic techniques to achieve the desired purity for subsequent structural elucidation and biological studies. nih.govnih.gov

Synthetic Strategies and Structural Derivatization of Pentamethoxyflavanones

Chemical Synthesis Methodologies for Novel Pentamethoxyflavanone Analogues

The construction of the pentamethoxyflavanone core and its derivatives relies on a repertoire of established and innovative synthetic reactions. These methods provide access to a diverse range of analogues, crucial for exploring their chemical space and potential applications.

Baker-Venkataraman Rearrangement and Related Condensation Reactions

A cornerstone in the synthesis of flavonoids, the Baker-Venkataraman rearrangement, offers a reliable pathway to 1,3-diketones, which are key precursors to the flavone (B191248) and flavanone (B1672756) skeletons. nepjol.infochemijournal.com This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form the corresponding 1,3-diketone. nepjol.info The subsequent acid-catalyzed cyclodehydration of the diketone then yields the chromone (B188151) or flavone core. nepjol.info

The initial and pivotal step in the synthesis of a compound like 3',4',5,6,7-Pentamethoxyflavanone is the Claisen-Schmidt condensation. This reaction typically involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of an acid or base catalyst to form a chalcone (B49325). researchgate.net For the synthesis of this compound, this would involve the reaction of 2'-hydroxy-3,4,5,6-tetramethoxyacetophenone with 3,4,5-trimethoxybenzaldehyde.

The resulting 2'-hydroxychalcone (B22705) is the immediate precursor to the flavanone. The intramolecular cyclization of this chalcone is a critical step. This can be achieved under either acidic or basic conditions. nepjol.inforsc.org

Acid-catalyzed cyclization: Treatment of the 2'-hydroxychalcone with an acid, such as acetic acid, can promote an oxa-Michael addition to yield the flavanone. nepjol.info Microwave-assisted synthesis using acetic acid has been shown to accelerate this reaction, significantly reducing reaction times from days to minutes. nepjol.info

Base-catalyzed cyclization: Alternatively, a base can be used to deprotonate the 2'-hydroxyl group, which then undergoes an intramolecular conjugate addition to the α,β-unsaturated ketone system of the chalcone to form the flavanone ring. rsc.org The mechanism is believed to involve the ionized form of the 2'-hydroxychalcone. rsc.orgpsu.edu

The choice of catalyst and reaction conditions can influence the outcome and yield of the cyclization reaction.

Total Synthesis Approaches for Complex Structures

The total synthesis of complex, highly substituted flavanones like this compound requires a multi-step approach, often beginning with simpler, commercially available starting materials. A divergent synthetic route using palladium(II) catalysis has been reported for the synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones, offering an alternative to the traditional methods. nih.gov

A plausible total synthesis of this compound could commence with the synthesis of the two key aromatic fragments: 2',3',4',5',6'-pentamethoxyacetophenone and a suitably protected 3,4,5-trihydroxybenzaldehyde. The synthesis of polymethoxyacetophenones can be achieved through methods like the Friedel-Crafts acylation of a polymethoxybenzene. nih.gov

Once the chalcone is synthesized, the focus shifts to the crucial cyclization step to form the flavanone ring. As mentioned, both acid and base-catalyzed methods are viable options. For instance, the synthesis of 5,7,3'-trimethoxy-flavanone has been achieved by the cyclization of the corresponding chalcone using sodium acetate (B1210297) in refluxing methanol. nih.gov

The following table summarizes a general synthetic sequence for a pentamethoxyflavanone:

| Step | Reaction | Starting Materials | Intermediate/Product |

| 1 | Claisen-Schmidt Condensation | Substituted 2'-hydroxyacetophenone (B8834) and substituted benzaldehyde | 2'-Hydroxychalcone |

| 2 | Intramolecular Cyclization | 2'-Hydroxychalcone | Flavanone |

Regioselective Structural Modification and Derivatization for SAR Studies

To understand how the chemical structure of a pentamethoxyflavanone influences its biological activity, structure-activity relationship (SAR) studies are essential. These studies involve the synthesis of a series of analogues with systematic modifications to identify key structural features responsible for the observed effects.

Targeted Hydroxylation and Etherification Strategies

The number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton are critical determinants of biological activity. nih.gov Regioselective modification of these functional groups is a key strategy in SAR studies.

Targeted Hydroxylation (Demethylation): The introduction of hydroxyl groups at specific positions can be achieved through the selective demethylation of the parent pentamethoxyflavanone. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) in acetic acid are commonly used for the cleavage of methoxy ethers on the flavonoid scaffold. nih.govnih.gov The reaction conditions can often be tuned to achieve regioselectivity, with certain methoxy groups being more labile than others depending on their position on the aromatic rings. For example, in the synthesis of pedalitin, serial demethylation of three methoxy groups at the 5-, 6-, and 3'-positions was achieved using a hydrogen bromide solution. nih.gov

Targeted Etherification (Alkylation): Conversely, the introduction of different ether groups can be used to probe the influence of steric bulk and lipophilicity. Regioselective O-alkylation of polyhydroxyflavonoids can be challenging due to the similar reactivity of the multiple hydroxyl groups. However, by employing specific protecting group strategies and carefully controlling reaction conditions, it is possible to achieve selective etherification. O-methyltransferases are enzymes that can catalyze the regioselective methylation of flavonoids in biological systems, and understanding their specificity can inform synthetic strategies. nih.govnih.gov Chemical methods often involve the use of an alkyl halide in the presence of a base like potassium carbonate.

The following table illustrates the types of modifications and their potential impact on SAR:

| Modification | Reagents/Methods | Purpose in SAR Studies |

| Demethylation (Hydroxylation) | BBr₃, HBr/AcOH | Investigate the role of hydrogen bonding and polarity. |

| O-Alkylation (Etherification) | Alkyl halides, K₂CO₃ | Probe steric and lipophilic requirements of the binding site. |

Synthesis of Photoaffinity Labeling Probes for Target Elucidation

Identifying the specific molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action. Photoaffinity labeling (PAL) is a powerful technique used for this purpose. This method involves the synthesis of a probe molecule that incorporates a photoreactive group. nih.govnih.gov Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to the target protein in close proximity. nih.gov

Two common photoreactive moieties used in the design of photoaffinity probes are benzophenones and diazirines.

Benzophenone-based probes: Benzophenone (B1666685) is a popular photophore due to its chemical stability and its ability to be activated by UV light at wavelengths that are less likely to cause damage to biological systems. nih.govnih.gov A benzophenone-containing photoaffinity probe of a pentamethoxyflavanone would typically have the benzophenone group attached via a linker to a position on the flavanone scaffold that is not critical for its biological activity.

Diazirine-based probes: Diazirines are another class of photoreactive groups that are smaller than benzophenones and can be advantageous in certain contexts. nih.govnih.gov They generate highly reactive carbenes upon photolysis. The synthesis of diazirine-containing probes can be more complex but offers a valuable alternative for target identification. nih.govmdpi.com

The design of a photoaffinity probe for a pentamethoxyflavanone would involve identifying a suitable attachment point for the photoreactive group and a linker that does not significantly perturb the interaction of the flavanone with its target.

The following table outlines the key components of a photoaffinity probe:

| Component | Function | Example Moieties |

| Pharmacophore | Binds to the biological target | This compound scaffold |

| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation | Benzophenone, Diazirine |

| Linker | Connects the pharmacophore and the photoreactive group | Alkyl chain, polyethylene (B3416737) glycol (PEG) |

| Reporter Tag (optional) | Facilitates detection and isolation of the labeled target | Biotin, Fluorescent dye |

Molecular and Cellular Mechanisms of Action of Pentamethoxyflavanones

Regulation of Key Intracellular Signaling Pathways

The bioactivity of pentamethoxyflavanones is largely attributed to their capacity to interfere with critical signaling cascades that govern cell survival, inflammation, and the cellular stress response. By targeting specific kinases and transcription factors, these compounds can exert potent control over cellular homeostasis.

Nrf2 Pathway Activation and Defense System Modulation

Contrary to activation, research indicates that certain pentamethoxyflavones act as inhibitors of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. medchemexpress.comnih.gov Nrf2 is a critical transcription factor that regulates a wide array of cytoprotective genes, and its overactivity in some cancer cells is linked to chemoresistance. nih.gov

The compound 3',4',5',5,7-Pentamethoxyflavone (B192069) (PMF) has been shown to downregulate the Nrf2 pathway. nih.gov In cisplatin-resistant human lung cancer cells (A549/CDDP), which exhibit high expression levels of Nrf2 and its target genes (GCLC, HO-1, NQO1), treatment with PMF led to a reduction in Nrf2 expression. nih.gov This inhibition of Nrf2 signaling subsequently decreased the expression of its downstream target genes, thereby resensitizing the resistant cancer cells to the chemotherapeutic agent cisplatin (B142131) and inducing substantial apoptosis. nih.gov Similarly, 5,7,3',4',5'-Pentamethoxyflavone has been observed to inhibit the transactivation of Nrf2 in a reporter assay using HEK293T cells. caymanchem.com This modulation of the Nrf2 defense system highlights a key mechanism by which pentamethoxyflavones can overcome drug resistance in cancer cells. nih.gov

Table 1: Effect of Pentamethoxyflavones on the Nrf2 Pathway

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 3',4',5',5,7-Pentamethoxyflavone | A549/CDDP (Cisplatin-resistant lung cancer) | Reduced Nrf2 expression and its downstream genes (GCLC, HO-1, NQO1); sensitized cells to cisplatin. | nih.gov |

PI3K/AKT/GSK3β Signaling Inhibition and Cell Survival Pathways

The PI3K/AKT/GSK3β pathway is a fundamental signaling cascade that promotes cell survival and proliferation. While direct evidence for 3',4',5,6,7-Pentamethoxyflavanone is limited, studies on closely related polymethoxyflavonoids suggest inhibitory effects on this pathway. For instance, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone was found to inhibit the activation of AKT in multiple myeloma cells. nih.gov The inhibition of AKT, a central kinase in the pathway, prevents the subsequent phosphorylation and inactivation of its downstream targets, including Glycogen Synthase Kinase-3β (GSK3β).

Inhibition of this survival pathway is a critical component of the anticancer effects observed with these compounds. By suppressing AKT activation, pentamethoxyflavones can halt the pro-survival signals that are often dysregulated in cancer cells, thereby contributing to the induction of apoptosis. nih.gov

TLR4/MyD88/MAPK Signaling Pathway Repression in Inflammatory Responses

The Toll-like receptor 4 (TLR4) signaling pathway, which proceeds through the adaptor protein MyD88 and activates MAP kinases (MAPK), is a primary driver of inflammatory responses, particularly in response to bacterial lipopolysaccharide (LPS). Pentamethoxyflavones have demonstrated anti-inflammatory activity by modulating these pathways.

Specifically, 5,7,3',4',5'-Pentamethoxyflavone has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells. caymanchem.com While this points to an interruption of the LPS-induced inflammatory cascade, some research suggests the mechanism may not be a direct action on the TLR pathway itself. A study on the polymethoxyflavones tangeretin (B192479) and 5-demethylnobiletin found that while they inhibited LPS-induced inflammation, the effect was mediated through the JAK2/STAT3 and NF-κB pathways rather than the TLR pathway. nih.gov This indicates that while pentamethoxyflavones effectively repress inflammatory responses, the precise point of intervention within the TLR4/MyD88/MAPK axis may vary or be part of a broader, multi-pathway inhibition.

NF-κB and STAT3 Signaling Pathway Modulation

The transcription factors NF-κB and STAT3 are pivotal regulators of inflammation, cell survival, and proliferation, and their constitutive activation is a hallmark of many cancers. Pentamethoxyflavones have been identified as potent inhibitors of both these signaling pathways.

A specific flavone (B191248), 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone, was found to inhibit both constitutive and interleukin-6-inducible STAT3 activation in multiple myeloma cells. nih.gov This inhibition was comprehensive, affecting STAT3 phosphorylation, its translocation to the nucleus, and its DNA binding activity. The mechanism was linked to the suppression of upstream kinases like JAK1 and JAK2 and the induction of the protein tyrosine phosphatase SHP-1, which dephosphorylates STAT3. nih.gov This led to the downregulation of STAT3-regulated genes involved in cell survival (e.g., Bcl-2, Mcl-1, Survivin) and proliferation (e.g., cyclin D1). nih.gov Other pentamethoxyflavones, such as tangeretin, also inhibit the STAT3 pathway. nih.govnih.gov

In parallel, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone has been shown to abrogate the NF-κB signaling pathway, further contributing to its anti-inflammatory and pro-apoptotic effects. nih.gov

Table 2: Modulation of NF-κB and STAT3 Pathways by Pentamethoxyflavones

| Compound | Cell Line(s) | Pathway | Key Findings | Reference |

|---|---|---|---|---|

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Multiple Myeloma (U266) | STAT3 | Inhibited constitutive and IL-6-inducible STAT3 phosphorylation and nuclear translocation; induced SHP-1 phosphatase. | nih.gov |

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Multiple Myeloma | NF-κB | Abrogated the NF-κB cell signaling pathway. | nih.gov |

| Tangeretin, 5-demethylnobiletin | BV-2 (Neuroglia) | JAK2/STAT3 | Inhibited LPS-induced inflammation via repression of JAK2 and STAT3 phosphorylation. | nih.gov |

Cell Cycle Control and Apoptosis Induction Cascades

Pentamethoxyflavanones exert significant control over cell proliferation by directly interfering with the cell cycle machinery and activating programmed cell death, or apoptosis. These actions are critical to their potential as anticancer agents.

Arrest of Cell Cycle Progression (e.g., G2/M, subG1 phases)

A key mechanism of action for several pentamethoxyflavonoids is the induction of cell cycle arrest, which halts the division of cancer cells. Studies on 3',4',5',5,7-pentamethoxyflavone revealed that the compound alters the expression of genes associated with the cell cycle in colorectal cancer cells. kent.ac.uk

More specifically, related compounds have been shown to cause arrest at distinct phases of the cell cycle. For example, tangeretin, a pentamethoxyflavone, induces a G1 phase arrest in some breast cancer cell lines, while causing a G2/M phase block in others. nih.gov The appearance of a cell population in the sub-G1 phase is also a common finding in flow cytometry analyses of treated cells. This sub-G1 peak represents cells with fragmented DNA, a characteristic feature of apoptosis, indicating that the cell cycle arrest is closely linked to the induction of cell death.

Identification of Cellular Protein Targets

To fully understand the mechanisms of action of this compound, it is crucial to identify the specific proteins within the cell that it binds to. Modern biochemical techniques are being employed to elucidate these molecular interactions.

Application of Proteomics and Mass Spectrometry for Binding Partner Elucidation

Proteomics, coupled with mass spectrometry, is a powerful approach for identifying the cellular binding partners of small molecules kent.ac.uk. Recent research on 3',4',5',5,7-Pentamethoxyflavone in colorectal cancer has utilized these techniques to identify its potential cellular targets kent.ac.uk.

In these studies, pull-down experiments followed by mass spectrometry-based proteomics led to the isolation of members of the RAB subfamily of small GTPases as potential interacting proteins kent.ac.uk. Pathway analysis of the identified proteins indicated their involvement in the cellular response to stress and protein folding, suggesting that 3',4',5',5,7-Pentamethoxyflavone may be involved in the unfolded protein response (UPR) kent.ac.uknih.govresearchgate.netnih.gov. This approach is pivotal in moving from an observation of a cellular effect to a mechanistic understanding of the drug-target interaction at a molecular level.

Utilization of Photoaffinity Labeling Techniques

Photoaffinity labeling is a technique used to covalently link a small molecule to its protein target upon photo-irradiation, enabling the identification of the binding partner nih.govrsc.org. This method involves synthesizing a probe molecule that incorporates a photoreactive group, such as a diazirine, into the structure of the compound of interest researchgate.netnih.govnih.govunibe.ch.

For 3',4',5',5,7-Pentamethoxyflavone, a structure-activity relationship study identified the 3'-position on the flavone structure as a suitable point for modification without compromising its biological activity kent.ac.uk. This finding enabled the synthesis of a photoaffinity labeling probe. This probe was then used in pull-down experiments to investigate the cellular targets of the compound, demonstrating the utility of this technique in identifying specific molecular interactions in a complex cellular environment kent.ac.uk.

Transcriptomic Analysis and Gene Expression Profiling

The interaction of a compound with its cellular targets can lead to widespread changes in gene expression. Transcriptomic analysis, such as RNA sequencing, provides a global view of these changes, offering further insights into the compound's mechanism of action kent.ac.uknih.gov.

In studies on colorectal cancer cells treated with 3',4',5',5,7-Pentamethoxyflavone, RNA sequencing was performed to analyze changes in gene expression kent.ac.uk. The results of this transcriptomic profiling revealed that the compound caused significant changes in the expression of genes associated with the cell cycle and the unfolded protein response (UPR) kent.ac.uk. These findings are consistent with the proteomics data and further support the hypothesis that this pentamethoxyflavanone exerts its effects by modulating these key cellular processes. While the specific genes that were up- or down-regulated are part of ongoing research, this transcriptomic approach has been crucial in identifying the broader cellular pathways affected by the compound.

Table 1: Summary of Molecular and Cellular Effects of Pentamethoxyflavanones

| Mechanism | Effect | Key Proteins/Pathways Involved | Compound Studied | Reference(s) |

| Cell Cycle Regulation | Upregulation of Cyclin-Dependent Kinase Inhibitors | p21, p27 | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | medchemexpress.com |

| Apoptosis | Activation of Caspases | Caspase-3, Caspase-8, Caspase-9 | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | medchemexpress.com |

| Apoptosis | Inhibition of Anti-apoptotic Proteins | BCL-2, XIAP | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | medchemexpress.comnih.gov |

| Target Identification | Identification of Binding Partners | RAB subfamily of small GTPases, Unfolded Protein Response | 3',4',5',5,7-Pentamethoxyflavone | kent.ac.uk |

| Gene Expression | Alteration of Gene Expression Profiles | Cell Cycle, Unfolded Protein Response | 3',4',5',5,7-Pentamethoxyflavone | kent.ac.uk |

Changes in Gene Expression Related to Cell Cycle and Stress Responses

Following a comprehensive review of available scientific literature, no specific research findings detailing the effects of This compound on gene expression related to cell cycle and stress responses have been identified.

Scientific investigations into the bioactivity of polymethoxylated flavonoids often focus on related but structurally distinct compounds. For instance, studies on various isomers of pentamethoxyflavones (which differ from flavanones by the presence of a double bond in the C-ring) have shown modulatory effects on genes involved in these pathways. Research on compounds such as 3',4',5',5,7-pentamethoxyflavone and 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (B1218394) has revealed interactions with the Nrf2 stress response pathway and cell cycle regulators like p53 and p21. kent.ac.ukresearchgate.netmedchemexpress.comnih.gov Similarly, the corresponding flavone to the requested compound, Sinensetin (B1680974) (3',4',5,6,7-Pentamethoxyflavone), has been found to mitigate oxidative stress by modulating the Bach1/HO-1 pathway. nih.gov

However, due to the strict focus of this article on This compound , the specific data for these related molecules cannot be substituted. The unique structural characteristics of each flavonoid, including the saturation of the C-ring in flavanones, result in distinct biological activities. Therefore, without direct experimental evidence, no data tables or detailed findings on the gene expression changes induced by this compound can be presented.

Further research is required to elucidate the specific molecular and cellular mechanisms of this compound, particularly its influence on genetic pathways governing the cell cycle and cellular stress responses.

Structure Activity Relationship Sar Studies of Pentamethoxyflavanones

Influence of Methoxy (B1213986) Substitution Patterns on Biological Potency and Selectivity

The biological activity of pentamethoxyflavanones and related polymethoxylated flavonoids is significantly dictated by the number and arrangement of methoxy groups on their flavanone (B1672756) scaffold. The substitution pattern on both the A and B rings can dramatically alter the compound's potency and selectivity for various biological targets, influencing activities ranging from anticancer to anti-inflammatory effects.

Research into flavanone derivatives has shown that the specific placement of methoxy groups is a critical determinant of cytotoxicity. For instance, in a study on flavanone-derived lactones, the introduction of a methoxy group at the 4'-position of the B ring resulted in the most potent anti-tumor activity. Conversely, placing the methoxy group at the C-8 position on the A ring led to weaker activity nih.gov. This highlights that while methoxylation can enhance bioactivity, its effect is highly position-dependent. Similarly, studies on flavones, which are structurally related to flavanones, have shown that methoxylation at the 5-position of the A-ring can create potent inducers of cytoprotective enzymes with low toxicity tandfonline.com.

Further studies reinforce the importance of the substitution pattern. For example, some research indicates that the presence of methoxyl groups on the A ring can reduce antibacterial effects mdpi.com. In contrast, other investigations have found that 3,5,7,3′,4′-pentamethoxyflavone exhibits strong inhibitory activity against the BACE1 enzyme, a target in Alzheimer's disease research nih.gov. This variability underscores that no single substitution pattern is universally optimal; instead, the ideal arrangement of methoxy groups is contingent on the specific biological target and the desired therapeutic effect. The increased lipophilicity and metabolic stability conferred by methoxy groups generally improve oral bioavailability compared to their hydroxylated counterparts, which is a significant advantage for potential therapeutic agents nih.govnih.gov.

| Compound/Substitution Pattern | Biological Activity | Observed Effect | Reference |

|---|---|---|---|

| Flavanone-derived lactone with 4'-methoxy group (B-ring) | Anti-tumor | Increased potency | nih.gov |

| Flavanone-derived lactone with 8-methoxy group (A-ring) | Anti-tumor | Decreased potency | nih.gov |

| Flavone (B191248) with 5-methoxy group (A-ring) | Cytoprotective enzyme induction | Potent induction, low toxicity | tandfonline.com |

| Flavanone with methoxyl groups on A-ring | Antibacterial | Reduced activity | mdpi.com |

| 3,5,7,3′,4′-Pentamethoxyflavone | BACE1 Enzyme Inhibition | Strong inhibitory activity | nih.gov |

Significance of Hydroxyl Groups on Bioactivity (e.g., Ca2+-mediated Apoptosis)

While methoxylation often enhances bioavailability, the presence of hydroxyl groups on the flavanone core is crucial for many biological activities, particularly those dependent on direct interaction with proteins and antioxidant effects. Structure-activity relationship (SAR) studies frequently reveal that hydroxylated flavonoids exhibit superior potency in various assays compared to their methoxylated analogs, although this is not a universal rule.

The antioxidant capacity of flavonoids, for instance, is strongly linked to the presence and position of hydroxyl groups. These groups can donate hydrogen atoms to scavenge free radicals, a property diminished by methylation mdpi.comresearchgate.net. Research has consistently shown that an increasing number of hydroxyl groups, especially on the B-ring, correlates with enhanced reactivity towards proteins and stronger enzyme-inactivating effects mdpi.com. For example, studies on flavanone interactions with proteins have demonstrated that the presence of hydroxyl groups on the B-ring significantly influences binding affinity acs.org. For certain activities, such as the inhibition of acetylcholinesterase, the presence of free hydroxyl groups on both the A and B rings is considered essential mdpi.com.

The interplay between methoxy and hydroxyl groups is complex. Methoxylated flavonoids are often more metabolically stable, but they can be demethylated in the body to form active hydroxylated metabolites nih.gov. This suggests that methoxy groups can act as a delivery mechanism, improving absorption and distribution, before being converted to the more active hydroxylated form at the site of action. Furthermore, specific structural features, like the 3',4'-dihydroxyl moiety, have been identified as important for antiproliferative activity iiarjournals.org. In the context of apoptosis, while direct evidence linking hydroxylated flavanones to Ca2+-mediated apoptosis is specific, hydroxyl groups are known to be key for inducing cell death nih.gov. For example, 3,5,7,3',4'-Pentamethoxyflavone has been identified as a Ca2+ channel inhibitor, which can influence calcium mobilization-related mechanisms medchemexpress.com. The strategic placement of hydroxyl groups is paramount; their presence can increase hydrogen bonding interactions with target enzymes, potentially enhancing inhibitory activity nih.govnih.gov.

| Structural Feature | Associated Bioactivity | Key Finding | Reference |

|---|---|---|---|

| Hydroxyl groups on B-ring | Antioxidant & Protein Binding | Positively correlated with activity; methylation of 3'-OH reduces antioxidant effect. | mdpi.comacs.org |

| Free hydroxyl groups on A and B rings | Acetylcholinesterase Inhibition | Considered crucial for inhibitory activity. | mdpi.com |

| 5,4'- and 3',4'-dihydroxyl moieties | Antiproliferative | Identified as important for activity in the flavone nucleus. | iiarjournals.org |

| Esterification/blocking of hydroxyl groups | Antioxidant | Generally decreases the ability to scavenge free radicals. | nih.gov |

| 3,5,7,3',4'-Pentamethoxyflavone | Ca2+ Channel Inhibition | Can induce relaxation through calcium mobilization-related mechanisms. | medchemexpress.com |

Conformational Dynamics and Their Role in Molecular Recognition and Interaction

The biological function of a molecule like 3',4',5,6,7-Pentamethoxyflavanone is not determined solely by its chemical formula and the static arrangement of its atoms. The molecule's three-dimensional shape, flexibility, and the range of conformations it can adopt—its conformational dynamics—play a pivotal role in how it recognizes and interacts with biological targets such as proteins and enzymes escholarship.org.

The substitution pattern of the five methoxy groups in this compound influences these dynamics. The size and electronic properties of the methoxy groups can create steric hindrance or favorable interactions that restrict or favor certain conformations. This, in turn, affects the molecule's ability to fit into the binding pocket of a target protein. A comprehensive understanding of how ligand binding affects the conformational dynamics of a target protein is crucial for elucidating the mechanistic forces that govern molecular recognition mdpi.com. Computational methods, including molecular dynamics simulations and molecular docking, are essential tools for exploring these dynamic features and understanding how they are induced by ligand binding and influence biological activity escholarship.org. Ultimately, the specific 3D arrangement and dynamic behavior of the pentamethoxyflavanone structure are what allow it to selectively interact with its cellular partners and exert its biological effects.

Pharmacokinetic and Metabolic Studies in Preclinical Research Models

Absorption and Distribution Dynamics in Animal Systems

Following oral administration in mouse models, 3',4',5,6,7-Pentamethoxyflavanone (PMF) demonstrates notable absorption and distribution. nih.gov Studies have shown that plasma concentrations and the area under the plasma concentration-time curve for PMF are significantly higher compared to other flavonoids like tricin. nih.gov This suggests efficient absorption from the gastrointestinal tract. The parent compound and its metabolites have been identified in key tissues including the plasma, liver, and gastrointestinal tissues of mice, indicating systemic distribution after absorption. nih.gov

Identification of Metabolic Pathways and Metabolites in Liver Fractions and In Vivo

The metabolism of this compound primarily occurs in the liver and involves several key biotransformation reactions. Both in vivo studies in mice and in vitro experiments using murine and human liver fractions have shed light on these metabolic pathways. nih.gov

O-Demethylation Processes and Mono-O-desmethyl Metabolites

A primary metabolic route for this compound is O-demethylation, a reaction where a methyl group is removed from a methoxy (B1213986) group, converting it into a hydroxyl group. nih.govnih.gov This process is catalyzed by cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family. nih.gov The major metabolites identified in the plasma, liver, and intestinal tissue of mice are mono-O-desmethyl PMF derivatives. nih.gov This indicates that the initial step in the metabolism of PMF is the removal of one of its five methoxy groups. The specific position of the demethylation can vary, leading to the formation of different isomeric mono-O-desmethyl metabolites.

Glucuronidation and Sulfation Conjugation Reactions

Following O-demethylation, the newly formed hydroxyl group on the mono-O-desmethyl PMF metabolites becomes a target for phase II conjugation reactions, namely glucuronidation and sulfation. nih.govnih.gov These reactions are crucial for increasing the water solubility of the metabolites, thereby facilitating their excretion from the body.

In these conjugation processes, a glucuronic acid or a sulfate (B86663) group is attached to the hydroxyl group. nih.govwashington.edu Studies have identified several isomeric mono-O-desmethyl PMF glucuronides and sulfonates as major metabolites in murine plasma, liver, and intestinal tissue. nih.gov Glucuronidation is generally a faster process than sulfation for many flavonoids. nih.gov The 7-hydroxyl position is a preferred site for both glucuronidation and sulfation, while glucuronidation also favors the 3-hydroxyl position and sulfation shows a preference for the 4'-hydroxyl position. nih.gov

| Metabolic Process | Key Enzymes/Reactants | Resulting Metabolites | Location in Animal Models |

| O-Demethylation | Cytochrome P450 (CYP) enzymes | Mono-O-desmethyl PMF isomers | Liver |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Mono-O-desmethyl PMF glucuronides | Liver, Intestine |

| Sulfation | Sulfotransferases (SULTs) | Mono-O-desmethyl PMF sulfonates | Liver, Intestine |

Excretion Routes and Elimination Profiles in Animal Models

The conjugated metabolites of this compound, being more water-soluble, are more readily eliminated from the body. The primary routes of excretion for flavonoid metabolites are through urine and feces. While specific studies on the excretion routes and elimination profile of this compound are not extensively detailed in the provided search results, the general principles of flavonoid metabolism suggest that the glucuronide and sulfate conjugates are eliminated via these pathways. The kidneys play a significant role in filtering blood and excreting water-soluble waste products in urine.

Factors Influencing Metabolic Stability and Bioavailability in Preclinical Contexts

The metabolic stability and bioavailability of flavonoids are significantly influenced by their chemical structure. The presence of multiple methoxy groups in this compound appears to confer a higher degree of metabolic stability compared to flavonoids with more hydroxyl groups. nih.gov In vitro studies using murine and human liver fractions have shown that the metabolic removal of PMF is slower than that of tricin, a flavonoid with three hydroxyl groups. nih.gov This suggests that the methoxy groups protect the flavonoid scaffold from rapid metabolism.

The number and position of hydroxyl and methoxy groups are critical in determining the pharmacokinetic profile and metabolic fate of polymethoxyflavones. nih.gov The slower metabolism of PMF likely contributes to its higher plasma concentrations and bioavailability observed in mice compared to less methoxylated flavonoids. nih.gov This enhanced stability and bioavailability are important considerations for its potential biological activities.

| Factor | Influence on this compound |

| Number of Methoxy Groups | The five methoxy groups contribute to higher metabolic stability. nih.gov |

| Rate of Metabolism | Slower metabolic removal compared to flavonoids with more hydroxyl groups. nih.gov |

| Bioavailability | Higher plasma concentrations and bioavailability in preclinical models. nih.gov |

Advanced Analytical Methodologies for Pentamethoxyflavanone Research

High-Resolution Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are fundamental to the separation and quantification of 3',4',5,6,7-Pentamethoxyflavanone from complex mixtures. These methods are prized for their high resolution and sensitivity, enabling the precise measurement of the compound in various samples.

High-Performance Liquid Chromatography with UV Detection (HPLC/UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of this compound. This technique separates the compound from other components in a mixture based on its interaction with a stationary phase, typically a C18 column. Following separation, the compound is detected by its absorbance of UV light at a specific wavelength.

Research has demonstrated the successful application of HPLC/UV for the quantification of polymethoxyflavones, including pentamethoxyflavone derivatives, in various extracts and biological samples. nih.govnih.gov For instance, a method was developed to measure 3',4',5',5,7-pentamethoxyflavone (B192069) in mouse plasma and intestinal mucosa, utilizing a Hypersil-BDS C(18) column with detection at 324 nm. nih.gov This assay exhibited linearity in the concentration ranges of 100-2000 ng/mL for plasma and 1.0-40 µg/mL for mucosa, with a lower limit of quantitation of 100 ng/mL and 1.0 µg/mL, respectively. nih.gov The recovery rates for this method were between 85% and 103%. nih.gov The purity of methoxyflavones, including a pentamethoxyflavone, has also been ascertained using an HP1100 system with a photodiode array detector, monitoring the eluent at a wavelength of 254 nm. researchgate.net

Table 1: HPLC/UV Method Parameters for Pentamethoxyflavanone Analysis

| Parameter | Value | Reference |

| Column | Hypersil-BDS C(18) | nih.gov |

| Detection Wavelength | 324 nm | nih.gov |

| Linear Range (Plasma) | 100-2000 ng/mL | nih.gov |

| Linear Range (Mucosa) | 1.0-40 µg/mL | nih.gov |

| LLOQ (Plasma) | 100 ng/mL | nih.gov |

| LLOQ (Mucosa) | 1.0 µg/mL | nih.gov |

| Recovery | 85-103% | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Metabolite Profiling

For more complex analyses, such as metabolite profiling, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. UHPLC systems utilize columns with smaller particle sizes, resulting in higher resolution, improved sensitivity, and faster analysis times. This makes UHPLC particularly well-suited for separating and identifying the various metabolites of this compound that may be present in biological samples.

When coupled with high-resolution mass spectrometry, UHPLC becomes a powerful tool for metabolomics studies. nih.gov This combination allows for the comprehensive characterization of metabolites by providing both retention time data from the UHPLC and accurate mass measurements from the mass spectrometer. doe.gov This integrated approach is essential for identifying and quantifying the full spectrum of metabolic products derived from the parent compound. nih.govnih.gov

State-of-the-Art Spectroscopic Techniques for Structural Elucidation and Validation

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation and validation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

1D NMR: One-dimensional NMR, including ¹H NMR and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. spectrabase.com This data is crucial for the initial structural assignment of this compound.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by revealing correlations between different nuclei. wikipedia.orgresearchgate.net COSY experiments identify protons that are coupled to each other, helping to establish the connectivity of the molecule's backbone. researchgate.net HSQC experiments correlate directly bonded proton and carbon atoms, providing unambiguous assignments of the carbon skeleton. wikipedia.org These advanced NMR methods are critical for confirming the structure of novel metabolites and for differentiating between isomers. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of metabolite identification due to its ability to provide molecular weight information and fragmentation patterns. hebmu.edu.cn

MS: A standard mass spectrum of this compound will show a prominent peak corresponding to its molecular ion, confirming its molecular weight. nih.gov

MS/MS: Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating the molecular ion of interest and subjecting it to fragmentation. youtube.com The resulting fragment ions provide a "fingerprint" of the molecule, which can be used to elucidate its structure and identify its metabolites. nih.govkent.ac.uk For instance, in studies of flavonoids, MS/MS can help determine the position of substituents on the flavanone (B1672756) core. hebmu.edu.cn The use of high-resolution mass spectrometry, such as Orbitrap technology, coupled with UHPLC, allows for the accurate mass measurement of both the parent compound and its metabolites, facilitating the determination of their elemental compositions. nih.govdoe.gov

Table 2: Example MS/MS Fragmentation Data for a Pentamethoxyflavone

| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation | Reference |

| 373.1292 [M+H]⁺ | 358.1071, 343.0836, 312.1001 | Loss of methyl groups and other characteristic fragments | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

In Vitro and Cellular Assays for Functional Characterization

In vitro and cellular assays are fundamental in determining the biological effects of a compound at the cellular and molecular level. These assays can provide insights into a compound's potential as a therapeutic agent by evaluating its impact on cell health, proliferation, and death, as well as its influence on gene and protein expression.

Gene and Protein Expression Analysis Techniques

To elucidate the molecular mechanisms underlying the biological effects of this compound, it is essential to analyze its impact on gene and protein expression.

RNA Sequencing (RNA-Seq): This powerful, high-throughput sequencing technique provides a comprehensive snapshot of the transcriptome, allowing for the identification of genes and signaling pathways that are altered in response to compound treatment. For instance, RNA-Seq could reveal if the flavanone affects the expression of genes involved in cell cycle regulation, apoptosis, or other critical cellular processes. While studies on related compounds have employed RNA sequencing to identify cellular targets and pathways, specific RNA-Seq data for this compound is not currently published.

Western Blotting: This widely used technique allows for the detection and quantification of specific proteins. Following treatment with the compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins. This method can be used to validate the findings from RNA-Seq at the protein level and to investigate the effects on key signaling proteins, such as those involved in the MAPK and Akt pathways, which are often dysregulated in cancer.

The table below summarizes the application of these techniques in the study of polymethoxyflavones, highlighting the type of information that could be obtained for this compound.

| Analytical Technique | Purpose | Potential Findings for this compound |

| Cell-Based Assays | ||

| MTT Assay | To measure cell viability and metabolic activity. | Determination of the IC50 (half-maximal inhibitory concentration) value, indicating the compound's potency in inhibiting cell growth. |

| Annexin V/PI Staining | To detect and quantify apoptotic cells. | Identification of the compound's ability to induce early and late-stage apoptosis. |

| Gene and Protein Analysis | ||

| RNA Sequencing | To analyze global changes in gene expression. | Identification of key signaling pathways and cellular processes affected by the compound. |

| Western Blotting | To detect and quantify specific proteins. | Confirmation of changes in the expression levels of proteins involved in apoptosis, cell cycle control, and other relevant pathways. |

Future Directions and Unaddressed Research Questions for Pentamethoxyflavanones

Elucidation of Undiscovered Molecular Targets and Downstream Effectors

A primary and unaddressed area of research is the identification of the molecular targets of 3',4',5,6,7-Pentamethoxyflavanone. While direct targets for this compound are unknown, studies on related pentamethoxyflavone isomers provide a logical starting point for future investigations.

For instance, the isomer 3',4',5',5,7-Pentamethoxyflavone (B192069) has been shown to interact with members of the RAB subfamily of small GTPases and to modulate the unfolded protein response (UPR) in colorectal cancer cells. kent.ac.uk Its anticancer effects are also linked to the inhibition of the Nrf2 pathway, which sensitizes chemoresistant cancer cells to treatment. medchemexpress.com Another isomer, 3,5,7,3',4'-Pentamethoxyflavone , acts as a Ca2+ channel inhibitor. medchemexpress.com

A crucial future direction is to screen this compound against these known pathways. Key research questions include:

Does this compound interact with RAB proteins or other small GTPases?

Can it modulate the UPR, and if so, what are the downstream consequences for cellular stress and survival?

Does it inhibit the Nrf2 pathway, and could it serve as a chemosensitizing agent?

Does the flavanone (B1672756) structure, lacking the C2-C3 double bond of a flavone (B191248), alter its ability to bind to targets like voltage-gated Ca2+ channels?

Proteomics and transcriptomics analyses of cells treated with this compound would be instrumental in revealing its molecular targets and the downstream effector pathways it regulates.

Comprehensive Investigation of Isomer-Specific Biological Activities and Mechanisms

The biological activities of flavonoids are highly dependent on their specific structure, including the saturation of the C-ring and the pattern of methoxylation. The activities of this compound are completely unknown, standing in contrast to several of its isomers which have been studied. A comprehensive investigation is needed to characterize its unique biological profile.

Future research must focus on comparing the effects of this compound with its various isomers to understand how the specific arrangement of the five methoxy (B1213986) groups and the flavanone core dictates its function.

Table 1: Known Biological Activities of Pentamethoxyflavone and Flavanone Isomers

| Compound Name | Core Structure | Key Biological Activities | References |

|---|---|---|---|

| 5,6,7,3',4'-Pentamethoxyflavanone | Flavanone | Inhibits PCSK9 mRNA expression in HepG2 cells; exhibits anti-proliferative activity. | chemfaces.com |

| 5,7,3',4',5'-Pentamethoxyflavone | Flavone | Exhibits anti-obesity effects in zebrafish models; inhibits pancreatic lipase (B570770) and Nrf2 transactivation. | caymanchem.comkent.ac.uknih.gov |

| 3',4',5',5,7-Pentamethoxyflavone | Flavone | Shows anticancer properties in colorectal cancer cells via interaction with RAB GTPases and inhibition of the Nrf2 pathway. | kent.ac.ukmedchemexpress.com |

| 3,5,7,3',4'-Pentamethoxyflavone (Sinensetin) | Flavone | Acts as a Ca2+ channel inhibitor; enhances intestinal barrier function by regulating tight junction proteins. | medchemexpress.comacs.org |

| 4',5,6,7,8-Pentamethoxyflavone (Tangeretin) | Flavone | General flavonoid activities; often studied in the context of citrus-derived compounds. | nist.gov |

The central unaddressed question is what, if any, biological activities this compound possesses. Based on its isomers, potential areas for investigation include anticancer, anti-inflammatory, metabolic, and neuroprotective effects.

Development of Advanced In Vitro and In Vivo Models for Specialized Research Applications

Evaluating the biological effects of this compound requires the application of established and specialized research models. The existing literature on its isomers provides a clear path forward for selecting appropriate experimental systems.

Future In Vitro Research:

Cell-Based Assays: A battery of human cancer cell lines (e.g., colorectal, lung, breast) could be used to screen for anti-proliferative effects, similar to studies on its isomers. researchgate.net

Metabolic Models: Cell lines such as HepG2 (liver), 3T3-L1 (adipocyte), and Caco-2 (intestinal) would be valuable for investigating effects on cholesterol metabolism, adipogenesis, and intestinal barrier function, respectively. chemfaces.comcaymanchem.comacs.org

Immunological Models: Macrophage cell lines (e.g., RAW 264.7) can be used to assess anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production. caymanchem.com

Future In Vivo Research:

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying obesity and metabolic diseases, as demonstrated in studies with 5,7,3′,4′,5′-pentamethoxyflavone. kent.ac.uknih.gov This model allows for efficient screening of metabolic and neuroprotective effects.

Rodent Models: Established rat and mouse models of diabetes, obesity, and cancer are essential for preclinical evaluation. For example, a streptozotocin-induced diabetic rat model was used to show the glucose-lowering effects of an isomer. caymanchem.com The development of such studies for this compound is a critical next step should in vitro results prove promising.

The primary goal is to leverage these existing models to generate the first-ever biological data for this compound, moving it from an uncharacterized molecule to a compound with a known bioactivity profile.

Exploration of Structure-Function Relationships for Targeted Rational Design of Analogues

The structural differences between this compound and its better-studied flavone isomers present a compelling opportunity for structure-function relationship (SFR) studies. The saturation of the C2-C3 bond in the flavanone backbone is a key differentiator that will undoubtedly influence its three-dimensional shape, electronic properties, and binding affinities.

A foundational research goal is to synthesize this compound and a library of its analogues. Research on a related flavone identified the 3'-position as a suitable point for chemical modification without losing biological activity, providing a template for such an approach. kent.ac.uk

Key research initiatives should include:

Chemical Synthesis: Develop and optimize a synthetic route for this compound.

Analogue Library Generation: Create a series of related compounds by systematically altering the methoxylation pattern on the A and B rings.

Comparative Bioactivity Screening: Test the parent compound and its analogues in the in vitro and in vivo models identified in section 9.3 to map which structural features are critical for specific biological effects.

Computational Modeling: Use molecular docking and modeling to predict how structural changes impact the binding of these analogues to specific protein targets identified in section 9.1.

This systematic approach will not only elucidate the function of the title compound but also pave the way for the rational design of novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Q & A

Q. How can computational methods enhance the study of this compound's bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like PCSK9 or antimicrobial resistance proteins. Pharmacophore modeling identifies critical methoxy and carbonyl groups for activity. ADMET predictions assess bioavailability, as applied in screening Citrus-derived flavonoids .

Q. How should researchers address contradictions in reported bioactivities of polymethoxyflavanones?

- Methodological Answer : Discrepancies (e.g., antifungal vs. PCSK9 inhibition) may arise from structural isomerism or assay conditions. Rigorous structural verification (NMR, X-ray crystallography) and standardized protocols (e.g., CLSI guidelines for antimicrobial assays) are essential. Meta-analyses of substituent effects (e.g., methoxy position) can reconcile divergent findings .

Q. What experimental strategies validate synergistic effects of this compound with other flavonoids?

- Methodological Answer : Combinatorial assays (e.g., checkerboard dilution) quantify synergy using fractional inhibitory concentration indices (FICI). Transcriptomic profiling (RNA-seq) identifies co-regulated pathways. For example, 5,6,7,4'-tetramethoxyflavanone synergizes with statins to enhance LDL receptor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.